molecular formula C17H12N4OS B11058839 3-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol

3-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol

Cat. No.: B11058839
M. Wt: 320.4 g/mol
InChI Key: KXFVOYMRSUWLTF-UHFFFAOYSA-N
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Description

3-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is a complex organic compound that features a quinoline moiety, a triazole ring, and a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, followed by the introduction of a triazole ring through cyclization reactions. The phenol group can be introduced via hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable and green chemistry approaches. For example, microwave-assisted synthesis can be employed to enhance reaction rates and yields while minimizing by-products and waste . Additionally, the use of environmentally friendly solvents and reagents, such as aqueous hydrogen peroxide for hydroxylation, can be integrated into the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is largely dependent on its interaction with biological targets. The phenol group can interact with enzymes, potentially inhibiting their activity by binding to active sites. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes. The triazole ring can participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications, distinguishing it from other compounds with similar individual moieties .

Properties

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H12N4OS/c22-12-5-1-4-11(10-12)16-19-20-17(23)21(16)15-8-2-7-14-13(15)6-3-9-18-14/h1-10,22H,(H,20,23)

InChI Key

KXFVOYMRSUWLTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=S)N2C3=CC=CC4=C3C=CC=N4

Origin of Product

United States

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